molecular formula C6H8N2O B3320230 (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol CAS No. 1221187-74-1

(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

Cat. No.: B3320230
CAS No.: 1221187-74-1
M. Wt: 124.14 g/mol
InChI Key: ZNTOIYUPLXOHAS-YFKPBYRVSA-N
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Description

(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol (CAS 1221187-74-1) is a chiral, enantiomerically pure fused bicyclic compound of significant interest in advanced organic and organometallic research. With a molecular formula of C6H8N2O and a molecular weight of 124.14 g/mol, this compound serves as a versatile building block and ligand . A primary application of this chiral alcohol is in the synthesis of chiral ionic liquids, which are valuable in asymmetric catalysis and molecular recognition . It also functions directly as an effective organocatalyst, for instance, as a phosphorus-free catalyst in the Morita-Baylis-Hillman reaction . In organometallic chemistry, it acts as a precursor for chiral ligands. When deprotonated, it forms chiral dialkylaluminum alkoxides, which have been characterized and shown to exhibit polymerization activity, existing as a mixture of homochiral and heterochiral dimers . The compound can be synthesized via a lipase-catalyzed kinetic resolution of the racemic parent alcohol under continuous flow conditions, providing an efficient and enantioselective route to the desired (S)-enantiomer . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Datasheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-5-1-3-8-4-2-7-6(5)8/h2,4-5,9H,1,3H2/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTOIYUPLXOHAS-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C=CN=C2[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701242149
Record name (7S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
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Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221187-74-1
Record name (7S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221187-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Annulation of a Pyrrole Ring Onto an Imidazole Precursor:in This Alternative Strategy, the Synthesis Begins with an Imidazole Derivative. a Notable Example is the Intramolecular Cyclization of N Acylimidazolium Species.nih.govanother Powerful Method is the Regioselective Aza Ene Addition and Subsequent Cyclocondensation of Heterocyclic Ketene Aminals Derived from Imidazolidine with Electrophiles Like Ethyl 3 Benzoylacrylate to Construct the Pyrrole Ring.psu.eduresearchgate.net

Functionalization of Precursor Imidazoles in the Synthesis of (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

One of the most direct methods for synthesizing the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol core involves the annulation of a pyrrole (B145914) ring onto a precursor imidazole. This approach leverages the existing imidazole structure as a foundational building block.

A key example of this strategy is the condensation reaction between 1H-imidazole and acrolein. nih.gov This method provides a convenient and straightforward route to the racemic 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol. nih.gov The reaction proceeds by forming the fused pyrrolidine ring through the reaction of the imidazole nitrogen with the electrophilic centers of acrolein. While this specific reaction typically yields a racemic mixture, it establishes a fundamental pathway from a simple imidazole precursor to the desired bicyclic alcohol framework. The resulting compound has found applications as an organocatalyst. nih.gov

Another strategy starting from functionalized imidazoles is the enantioselective intramolecular cyclization of N-alkenyl-substituted imidazoles. nih.gov This method involves preparing an imidazole derivative with a pendant alkenyl chain, which then undergoes a catalyzed cyclization to form the pyrrolo[1,2-a]imidazole structure. The use of a chiral catalyst, such as a Ni-Al bimetallic system, can induce stereoselectivity, leading to products with a defined stereocenter. nih.gov While this has been applied to create β-stereocenters in related pyrrolo[1,2-a]imidazoles, adapting this methodology is a potential route for the asymmetric synthesis of the target compound. nih.gov

Table 1: Methodologies Based on Imidazole Precursor Functionalization

MethodologyPrecursorKey ReagentProductKey Feature
Condensation/Annulation1H-ImidazoleAcrolein(rac)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-olDirect annulation of the pyrrole ring onto the imidazole core. nih.gov
Enantioselective Intramolecular CyclizationN-alkenyl-substituted imidazolesNi-Al bimetallic catalystChiral pyrrolo[1,2-a]imidazolesPotential for asymmetric synthesis through catalyzed cyclization. nih.gov

Total Synthesis Strategies and Optimizations for Academic Yields

Total synthesis strategies for the pyrrolo[1,2-a]imidazole framework often involve building the imidazole ring onto a pre-existing pyrrole or pyrrolidinone precursor. This approach is particularly valuable for creating stereochemically defined analogues.

A notable total synthesis was developed for the related chiral compound, (S)-6,7-dihydro-5H-pyrrolo[1,2-a]-imidazol-6-ol. nih.gov This four-step synthesis begins with (S)-4-hydroxypyrrolidin-2-one, a chiral lactam. The key steps include silylation of the hydroxyl group, conversion to a cyclic imidate, subsequent amination with an aminoacetal, and a final cyclization to form the fused imidazole ring. nih.gov This strategy demonstrates how the stereochemistry of the final product can be dictated by the choice of a chiral starting material from the outset.

Other total synthesis approaches focus on constructing the bicyclic core through cycloaddition reactions. For instance, a one-pot synthesis of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold was achieved through a cascade of [3+2] cycloaddition and oxidative aromatization reactions. nih.gov In this method, the reaction of phenacyl azides with L-proline under reflux conditions led to the target products in high yields. nih.gov The use of a chiral starting material like L-proline can impart stereocontrol in the formation of the heterocyclic system.

Table 2: Total Synthesis Strategies for the Pyrrolo[1,2-a]imidazole Core

MethodologyPrecursorKey StepsProduct TypeKey Feature
Chiral Pool Synthesis(S)-4-Hydroxypyrrolidin-2-oneSilylation, imidate formation, amination, cyclization(S)-6,7-dihydro-5H-pyrrolo[1,2-a]-imidazol-6-olStereochemistry is derived from the chiral starting material. nih.gov
[3+2] CycloadditionL-proline and Phenacyl azidesOne-pot cycloaddition and oxidative aromatization6,7-dihydro-5H-pyrrolo[1,2-a]-imidazolesEfficient one-pot cascade reaction with high yields. nih.gov
Linear Synthesis from Acyclic PrecursorsMethyl 4-chlorobutanimidate hydrochlorideReaction with 2,2-dimethoxyethanamine, tandem intramolecular cyclization6,7-dihydro-5H-pyrrolo[1,2-a]imidazoleBuilds the bicyclic system from simple, non-cyclic starting materials. nih.gov

Stereochemical Investigations and Enantioselective Transformations Involving S 6,7 Dihydro 5h Pyrrolo 1,2 a Imidazol 7 Ol

Diastereoselective Control in Reactions Utilizing Pyrrolo[1,2-a]imidazolone Auxiliaries

The rigid, fused-ring structure of the pyrrolo[1,2-a]imidazole core makes its derivatives, particularly the corresponding imidazolones, effective chiral auxiliaries for controlling stereochemistry in a variety of chemical reactions. These auxiliaries guide the approach of reagents to a prochiral substrate, resulting in the preferential formation of one diastereomer over another.

Research into related L-proline-derived imidazolones demonstrates the principle of diastereoselective control. For instance, the diastereoselective lithiation and subsequent electrophilic quench of N-substituted pyrrolo[1,2-c]imidazolones have been shown to produce 5-substituted products with high diastereomeric ratios (dr >95:5). researchgate.net This high level of stereocontrol is attributed to the chiral scaffold, which effectively shields one face of the molecule, directing the electrophile to the opposite face.

While not the title compound itself, these studies on related auxiliaries establish the potential of the pyrrolo[1,2-a]imidazole framework in diastereoselective synthesis. Synthetic approaches to various hydrogenated pyrrolo[1,2-a]imidazoles have been developed, including diastereoselective methods for constructing the core ring system. nih.gov One such method involves the intramolecular 1,3-dipolar cycloaddition of bis-Schiff bases derived from L-ornithine methyl ester to yield hexahydro-1H-pyrrolo[1,2-a]imidazoles. nih.gov Another approach utilizes a three-component reaction catalyzed by copper(II) salts for the diastereoselective synthesis of tricarboxylate-substituted pyrrolo[1,2-а]imidazoles. nih.gov These examples underscore the utility of the bicyclic system in directing stereochemical outcomes.

Table 1: Examples of Diastereoselective Reactions with Pyrrolo[1,2-a]imidazole Scaffolds
Reaction TypeChiral Auxiliary/ScaffoldKey TransformationOutcomeReference
Lithiation-SubstitutionL-Proline-derived imidazolone (B8795221)Diastereoselective lithiation followed by electrophile quench5-substituted products in >95:5 dr researchgate.net
1,3-Dipolar CycloadditionL-ornithine-derived bis-Schiff baseIntramolecular cycloadditionDiastereoselective synthesis of hexahydro-1H-pyrrolo[1,2-a]imidazoles nih.gov
Three-Component ReactionDihydroimidazole derivativeCopper(II)-catalyzed reaction with dimethyl acetylenedicarboxylate (B1228247) and ethyl diazoacetateDiastereoselective construction of a tricarboxylate-substituted pyrrolo[1,2-а]imidazole nih.gov

Role of the (S)-Configuration in Chiral Induction and Asymmetric Catalysis

The specific (S)-configuration at the C7 position of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol is pivotal for its function in chiral induction and asymmetric catalysis. The hydroxyl group and the stereocenter create a defined chiral environment that can influence the transition state of a reaction, leading to the formation of one enantiomer in excess.

(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol itself has been identified as an effective phosphorus-free organocatalyst, notably in the Morita–Baylis–Hillman reaction. nih.gov In this capacity, the chiral alcohol facilitates the coupling of aldehydes and activated alkenes to produce chiral allylic alcohols with high enantioselectivity.

Derivatives of this scaffold are also widely employed as organocatalysts in a range of asymmetric transformations. nih.gov Chiral 7-alkoxy-substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles have proven successful in the asymmetric Steglich rearrangement. nih.gov Furthermore, catalysts built on the chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole framework have been used to promote the dynamic stereoselective insertion of P-stereogenic phosphoramidates into nucleosides. nih.gov Even the opposite enantiomer has shown significant catalytic activity; for example, ((R)-6,7- dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)acetate is an effective catalyst for direct enantioselective C-acylation to construct quaternary stereocenters. nih.gov The success of these varied catalytic applications highlights the crucial role of the stereocenter at the C7 position in inducing chirality in the products.

Table 2: Asymmetric Catalysis Using Chiral 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives
CatalystReactionFunctionReference
This compoundMorita–Baylis–Hillman ReactionPhosphorus-free organocatalyst for enantioselective C-C bond formation. nih.gov
7-Alkoxy-substituted chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazolesAsymmetric Steglich RearrangementOrganocatalyst for enantioselective rearrangement. nih.gov
Chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffoldPhosphoramidation of NucleosidesPromotes dynamic stereoselective insertion of P-stereogenic phosphoramidates. nih.gov
((R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)acetateEnantioselective C-acylationCatalyzes the construction of quaternary stereocenters. nih.gov

Stereoconvergent and Stereodivergent Synthetic Pathways

The synthesis of enantiomerically pure compounds like this compound can be approached through various stereoselective strategies, including stereoconvergent and stereodivergent pathways.

A stereoconvergent synthesis involves converting a mixture of stereoisomers (either enantiomers or diastereomers) into a single, desired stereoisomer. A prime example related to this scaffold is the dynamic stereoselective process for phosphoramidation, where a catalyst based on the chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole structure guides the reaction of a racemic starting material to produce a single P-stereogenic product. nih.gov

A stereodivergent synthesis, conversely, allows for the selective formation of any of the possible stereoisomers of a product from a common starting material by simply changing the reagents or reaction conditions. While specific stereodivergent syntheses for the title compound are not extensively detailed in the literature, the principle can be applied. For example, an enantioselective intramolecular cyclization of N-alkenyl-substituted imidazoles has been developed to synthesize pyrrolo[1,2-a]imidazoles. nih.gov The choice of a specific chiral ligand (e.g., (R)- or (S)-SPO) in this nickel-catalyzed reaction could potentially direct the cyclization to form either the (R)- or (S)-enantiomer of the product, representing a stereodivergent approach.

The synthesis of the racemic 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol can be achieved through the condensation of 1H-imidazole with acrolein. nih.gov Subsequent enantiomeric resolution or asymmetric synthesis from this point would be required to obtain the pure (S)-enantiomer.

Enantiomeric Recognition and Separation Methods in Research Contexts

The analysis and separation of enantiomers are critical for studying the properties and applications of chiral molecules like this compound. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective technique for this purpose. researchgate.netptfarm.plresearchgate.netmdpi.com

The separation of imidazole (B134444) derivatives is typically achieved on polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates. researchgate.netmdpi.com The choice of mobile phase is crucial for achieving good resolution. Normal phase (nonpolar solvent with an alcohol modifier) and polar organic modes are frequently used. mdpi.com

Several key factors influence the separation:

Chiral Stationary Phase: Columns like CHIRALCEL OJ, which are based on cellulose derivatives, have proven effective for separating the enantiomers of various imidazole-containing active substances. researchgate.netptfarm.pl

Mobile Phase Composition: The type and concentration of alcohol modifiers (e.g., 2-propanol, ethanol) in a nonpolar solvent like hexane (B92381) can significantly affect retention times and resolution. researchgate.netptfarm.pl

Additives: The addition of small amounts of an amine, such as diethylamine (B46881) (DEA), to the mobile phase can alter the resolution, sometimes improving it and sometimes reducing it, depending on the specific analyte. ptfarm.pl

Elution Mode: Both isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution can be used. Gradient elution is often employed to achieve satisfactory separation times and peak shapes for compounds that are strongly retained on the column. researchgate.net

Table 3: HPLC Conditions for Enantiomeric Separation of Imidazole Derivatives
TechniqueChiral Stationary Phase (CSP)Mobile Phase ModifiersDetectionReference
HPLCCHIRALCEL OJ (Polysaccharide-based)Hexane with 2-propanol, ethanol, methanol; Diethylamine (DEA)UV at 220 nm researchgate.netptfarm.pl
HPLCPolysaccharide-based columns (e.g., Lux Amylose-2)Acetonitrile/water with acidUV researchgate.net
HPLCMacrocyclic glycopeptide and derivatized maltodextrin/amylose selectorsNormal phase, polar organic, and reversed phase modesUV mdpi.com

Stereochemical Stability and Epimerization Studies of this compound

The stereochemical stability of this compound is a critical factor for its use as a chiral catalyst or building block. The inherent stability of the molecule is largely derived from its rigid, fused bicyclic structure.

This inherent structural stability suggests that the stereocenter at C7 in the (S)-7-ol derivative is robust under neutral conditions. Epimerization, the conversion of one stereocenter to its opposite configuration, would require breaking and reforming a bond at the chiral center. Potential pathways for epimerization could include:

Acid- or Base-Catalyzed Dehydration-Rehydration: Under certain acidic or basic conditions, the hydroxyl group at C7 could be eliminated to form an achiral enamine intermediate, followed by re-addition of water. This process would likely lead to racemization.

Oxidation-Reduction: Oxidation of the secondary alcohol to a ketone would destroy the stereocenter. A subsequent, non-stereoselective reduction would yield a racemic mixture of the (R)- and (S)-alcohols.

While specific epimerization studies on this compound are not prominent in the reviewed literature, the structural data indicates a high degree of conformational rigidity and stability, suggesting that the (S)-configuration is well-maintained under typical synthetic and catalytic conditions. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Studies of S 6,7 Dihydro 5h Pyrrolo 1,2 a Imidazol 7 Ol

Reaction Mechanisms of Cyclization and Cycloaddition Reactions

The synthesis of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is achieved through several strategic cyclization and cycloaddition pathways. These methods are crucial for constructing the fused bicyclic ring system, often establishing key stereocenters.

One direct method involves the condensation of 1Н-imidazole with α,β-unsaturated carbonyl compounds like acrolein, which provides a straightforward route to 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol. nih.gov Another prominent strategy is the [3+2] cycloaddition. For instance, a cascade reaction involving the [3+2] cycloaddition of phenacyl azides with L-proline, followed by oxidative aromatization, yields highly substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. nih.gov This approach is particularly valuable for creating diversity in the core structure.

Intramolecular cyclization is also a key strategy. The dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using reagents like phosphoryl chloride leads to the formation of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which are versatile intermediates for further functionalization. researchgate.net Furthermore, the Marckwald reaction, a method for synthesizing sp³-enriched imidazole (B134444) derivatives, has been applied to the synthesis of the related 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole isomer, highlighting the utility of cyclocondensation reactions starting from α-amino carbonyl compounds. researchgate.net

Table 1: Key Cyclization and Cycloaddition Reactions for Pyrrolo[1,2-a]imidazole Synthesis
Reaction TypeReactantsKey FeaturesProduct TypeReference
Condensation/Annulation1Н-imidazole, AcroleinDirect formation of the hydroxylated scaffold.6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol nih.gov
[3+2] Cycloaddition CascadePhenacyl azides, L-prolineCascade reaction followed by oxidative aromatization.Substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles nih.gov
Intramolecular Cyclization (Dehydration)2-(2-Oxopyrrolidin-1-yl)acetamides, POCl₃Forms a versatile 2-chloro intermediate.2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles researchgate.net
Marckwald Reactionα-Amino carbonyl compoundsCyclocondensation leading to sp³-enriched imidazoles.6,7-Dihydro-5H-pyrrolo[1,2-c]imidazoles researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolo[1,2-a]imidazole Core

The pyrrolo[1,2-a]imidazole core is amenable to various substitution reactions, allowing for the introduction of diverse functional groups. The electron-rich nature of the imidazole ring facilitates electrophilic substitution, while halogenated derivatives serve as precursors for nucleophilic substitution.

Research has shown that 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles are key intermediates. researchgate.net The chlorine atom at the 2-position can be readily displaced, although the primary focus has been on introducing substituents at the 3-position via Vilsmeier-Haack type reactions to produce aldehydes, which are then further transformed. researchgate.net

The substituent at the 7-position, such as the hydroxyl group in the title compound, can exert significant electronic and steric influence on the reactivity of the entire scaffold. In related pyrrolo[1,2-a]benzimidazole quinones, the nature of the 7-substituent controls the competition between a 1,5-sigmatropic shift and nucleophilic trapping of a reduced aziridinyl hydroquinone (B1673460). nih.gov An electron-rich 7-substituent favors the rearrangement, while steric hindrance can promote nucleophilic trapping. nih.gov This indicates that the 7-hydroxyl group likely modulates the electron density and accessibility of other positions on the ring system, thereby influencing substitution patterns.

Hydrogenation and Dehydrogenation Studies of the Pyrrolo[1,2-a]imidazole Ring

The saturation level of the pyrrolidine (B122466) ring within the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole system can be modified through hydrogenation and dehydrogenation reactions. These transformations are critical for altering the three-dimensional shape and biological activity of the molecule.

A notable example of hydrogenation involves the reductive dehalogenation of the pyrrolo[1,2-a]imidazole core. Specifically, the chlorine atom at the 2-position of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles can be efficiently removed by hydrogenation over a Raney nickel catalyst. researchgate.net This reaction proceeds without affecting the saturation of the heterocyclic rings, providing a clean method for synthesizing 2-unsubstituted derivatives from functionalized precursors. This process underscores the stability of the dihydro-pyrrolo[1,2-a]imidazole ring system under specific catalytic hydrogenation conditions.

Oxidative and Reductive Transformations at the Hydroxyl Group and Ring System

Both the hydroxyl group and the heterocyclic core of (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol can participate in oxidative and reductive transformations. Such reactions are essential for functional group interconversion and for probing the electronic properties of the scaffold.

Oxidation of substituents on the ring system has been demonstrated. For example, a 3-formyl-2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivative was successfully oxidized to the corresponding carboxylic acid using potassium permanganate (B83412) in aqueous acetone. researchgate.net This transformation highlights the stability of the core ring system to strong oxidizing agents, allowing for selective modification of peripheral functional groups. researchgate.net

In related, more complex systems like pyrrolo[1,2-a]benzimidazole quinones, the reduction of the quinone moiety to a hydroquinone is a critical activation step for their biological activity. nih.gov This internal redox process is influenced by substituents on the pyrrolo-imidazole portion of the molecule, suggesting that the electronic nature of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold can play a key role in mediating redox transformations within larger molecular contexts.

Ring-Opening and Rearrangement Reactions of the Pyrrolo[1,2-a]imidazole Scaffold

The fused pyrrolo[1,2-a]imidazole scaffold, while generally stable, can undergo rearrangement reactions, particularly when appropriately substituted. These reactions can lead to significant structural reorganization and are often mechanistically complex.

A prominent example is the 1,5-sigmatropic shift observed in reduced pyrrolo[1,2-a]benzimidazole derivatives bearing a 6-aziridinyl group. nih.gov This process is essentially an internal redox reaction where the hydroquinone, formed upon reduction, triggers the reductive opening of the aziridinyl ring. The electronic properties of the substituent at the 7-position play a crucial role in controlling this rearrangement; electron-donating groups at this position favor the 1,5-sigmatropic shift. nih.gov This finding implies that the 7-hydroxyl group in this compound could facilitate similar rearrangements in appropriately designed derivatives. Additionally, more complex rearrangements like the Mamedov Heterocycle Rearrangement have been used to synthesize related fused heterocycles, indicating the potential of the scaffold to participate in skeletal transformations under specific conditions. rsc.org

Investigations into the Reactivity of Nitrogen Atoms within the Fused Heterocyclic System

The pyrrolo[1,2-a]imidazole system contains two nitrogen atoms with distinct chemical environments and reactivity. N4 is a bridgehead nitrogen, while N2 is part of the imidazole ring's π-system but also possesses a lone pair with basic character.

Crystallographic studies of the parent 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole show that the fused ring system provides steric protection to the α-carbon atom adjacent to the non-bridging N2 atom. nih.govresearchgate.netnih.gov This steric shielding can influence the accessibility of the N2 lone pair to incoming electrophiles or protons, thereby modulating its reactivity and basicity compared to simpler, non-fused imidazoles.

Derivatives and Structural Analogs of S 6,7 Dihydro 5h Pyrrolo 1,2 a Imidazol 7 Ol for Academic Exploration

Synthesis of Substituted Pyrrolo[1,2-a]imidazolones

The synthesis of pyrrolo[1,2-a]imidazolones, which are derivatives featuring a ketone group on the imidazole (B134444) ring, can be achieved through various synthetic routes. One prominent method involves the cyclization and dehydration of N-substituted pyrrolidinone precursors.

A versatile approach begins with 2-(2-oxopyrrolidin-1-yl)acetamides. researchgate.net Dehydration of these precursors using reagents like phosphoryl chloride is a convenient method for synthesizing 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. researchgate.net While this yields a chloro-substituted imidazole, subsequent modifications can lead to the desired imidazolone (B8795221). For instance, hydrolysis of the chloro group or related intermediates under specific conditions could yield the target ketone.

Another strategy involves the stereoselective synthesis of related pyrrolo[1,2-c]imidazol-3-ones, which can provide insight into constructing the imidazolone ring. researchgate.net These methods often rely on diastereoselective or enantioselective lithiation of N-Boc-N'-(pyrrol-1-ylmethyl)ureas, followed by cyclization. Adapting such methodologies to the pyrrolo[1,2-a]imidazole framework is a subject of academic interest for creating chiral imidazolone derivatives. The choice of starting materials and reaction conditions is crucial for controlling the regioselectivity and stereochemistry of the final product.

Method Precursor Key Reagent(s) Product Type Reference
Dehydration/Cyclization2-(2-oxopyrrolidin-1-yl)acetamidesPhosphoryl chloride2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles researchgate.net
Stereoselective Lithiation/CyclizationN-Boc-N'-(pyrrol-1-ylmethyl)ureass-BuLi, (-)-sparteineChiral Pyrrolo[1,2-c]imidazol-3-ones researchgate.net

Design and Preparation of Fused Pyrrolo[1,2-a]imidazole Derivatives

Fusing additional rings onto the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold expands its structural diversity and allows for the exploration of new chemical space. These fused derivatives can be designed to mimic existing pharmacophores or to create novel molecular architectures with unique properties.

One-pot multicomponent reactions provide an efficient means to construct complex fused systems. For example, heating a mixture of a benzimidazole, a 2-bromoacetophenone (B140003) derivative, and an activated alkyne can yield pyrrolo[1,2-a]benzimidazole derivatives. researchgate.net This strategy can be adapted to create a variety of fused aromatic and heteroaromatic systems.

Another approach involves building upon the pyrrole (B145914) ring of the scaffold. Pyrrole and its fused forms are known to possess a wide range of biological activities. tandfonline.com Synthetic strategies often involve the cyclization of functionalized pyrrole precursors. For instance, new series of pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e] researchgate.netnih.govdiazepines have been designed and synthesized as potential enzyme inhibitors, demonstrating the feasibility of fusing pyrimidine (B1678525) and diazepine (B8756704) rings to a core pyrrole structure. nih.gov The synthesis of pyrrolo[1,2-b]pyridazines has also been achieved through the [3+2] cycloaddition of mesoionic pyridazinones with acetylenic dipolarophiles, followed by the elimination of carbon dioxide. mdpi.com These methods highlight the chemical tractability of the pyrroloimidazole core for creating complex, fused derivatives for academic research.

Fused Ring System Synthetic Strategy Key Precursors Reference
Pyrrolo[1,2-a]benzimidazolesOne-pot multicomponent reactionBenzimidazole, 2-bromoacetophenone, alkyne researchgate.net
Pyrrolo[3,2-d]pyrimidinesIntramolecular cyclizationFunctionalized 1H-pyrroles nih.gov
Pyrrolo[3,2-e] researchgate.netnih.govdiazepinesIntramolecular cyclizationFunctionalized 1H-pyrroles nih.gov
Pyrrolo[1,2-b]pyridazines[3+2] CycloadditionMesoionic pyridazinones, acetylenic dipolarophiles mdpi.com

Heterocyclic Ring Modifications and Bioisosteric Replacements for Research Probes

Modifying the heterocyclic rings of the (S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol scaffold through bioisosteric replacement is a powerful strategy for developing research probes. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. This approach can be used to fine-tune a molecule's properties, such as its solubility, metabolic stability, or target affinity.

For example, the pyrrolidine (B122466) ring could be subject to modification. Ring contraction methodologies, such as those observed in the nucleophile-induced transformation of pyrrolo[2,1-c] researchgate.netnih.govbenzothiazines to pyrrolo[2,1-b] researchgate.netnih.govbenzothiazoles, could inspire strategies to create novel, smaller ring systems fused to the imidazole core. beilstein-journals.org

Bioisosteric replacement of the imidazole ring itself is another avenue for exploration. Heterocyclic rings such as 1,2,4-triazoles, 1,3,4-oxadiazoles, or isoxazolines are common bioisosteres for amide or ester groups and can also be considered as replacements for the imidazole moiety to alter electronic properties and hydrogen bonding capabilities. researchgate.net Similarly, replacing the benzene (B151609) A-ring in related pyrrolobenzodiazepine systems with bioisosteric heterocycles like pyridine (B92270) or pyrimidine has been explored to study structure-activity relationships, a strategy that could be applied to analogs of the pyrroloimidazole scaffold. nih.gov

Scaffold Hopping and Lead Optimization Strategies in Academic Drug Discovery (Focus on Chemical Space Exploration)

Scaffold hopping is a key strategy in medicinal chemistry for discovering structurally novel compounds that retain the biological activity of a known parent compound. bhsai.org This approach is used to expand chemical space, improve physicochemical properties, and identify new, patentable chemical entities. nih.gov For the pyrrolo[1,2-a]imidazole core, scaffold hopping could involve replacing the entire bicyclic system with a different core structure that maintains the spatial arrangement of key pharmacophoric features.

Computational methods are often employed to guide scaffold hopping. For instance, a computer-driven approach was used to replace the pyrrole ring of a pyrrolo[1,2-a]quinoxaline (B1220188) with other azoles to generate new inhibitors of the PTP1B enzyme. nih.gov This strategy led to compounds with altered physicochemical properties, such as reduced lipophilicity.

Strategy Description Goal Reference
Heterocycle ReplacementSwapping one heterocyclic ring for another (e.g., pyrrole for another azole).Improve physicochemical properties (e.g., cLogP, metabolic stability). nih.gov
Ring Opening/ClosureModifying the core by breaking or forming rings to create a new scaffold.Alter scaffold rigidity and conformation. bhsai.org
Topology-based HoppingReplacing the scaffold with a structurally different one that maintains key substituent vectors.Discover novel and patentable chemical matter with similar activity. bhsai.org
Systematic Scaffold ExplorationSynthesizing multiple new scaffolds to overcome specific liabilities like poor solubility.Identify a preclinical candidate with an optimized property profile. dundee.ac.uk

Structural Relationship Between this compound and Related Chiral Auxiliaries

The rigid, bicyclic structure and inherent chirality of this compound make it and its derivatives excellent candidates for use as chiral auxiliaries and organocatalysts in asymmetric synthesis. The stereocenter at the 7-position, bearing a hydroxyl group, provides a handle for further functionalization and a defined three-dimensional arrangement that can influence the stereochemical outcome of a reaction.

Derivatives of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold have been successfully employed as organocatalysts. For example, chiral esters derived from this system, such as ((R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)acetate, have proven effective in promoting enantioselective C-acylation reactions to construct quaternary stereocenters. nih.gov Furthermore, (pyrrolo[1,2-a]imidazol-7-yl)carbamates have been used for organocatalytic asymmetric phosphoramidation, a key step in the synthesis of antiviral drugs. nih.gov

The efficacy of these molecules as chiral auxiliaries stems from their defined structure, which creates a chiral environment around the reactive center. The fused ring system restricts conformational flexibility, allowing for more predictable and effective transfer of stereochemical information during a chemical transformation. The structural relationship between this compound and these successful chiral catalysts underscores its potential as a foundational scaffold for the development of new tools for asymmetric synthesis.

Advanced Spectroscopic and Crystallographic Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

For the parent compound, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the protons of the fused ring system. nih.gov The protons on the imidazole (B134444) ring are expected to appear in the aromatic region, while the protons of the dihydropyrrole ring would be in the aliphatic region. The introduction of the hydroxyl group at the C7 position in the (S)-enantiomer would induce significant changes in the chemical shifts of the neighboring protons, particularly H7 and the diastereotopic protons at C6 and C5. The coupling constants between these protons would be critical for determining the relative stereochemistry and the conformation of the five-membered ring.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for the definitive assignment of all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would provide through-space correlations, offering valuable information about the spatial proximity of protons and thus the preferred conformation of the molecule in solution.

Table 1: Expected ¹H and ¹³C NMR Data for (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Notes
Imidazole Ring
H-2 Aromatic region Aromatic region
H-3 Aromatic region Aromatic region
C-2 Aromatic region
C-3 Aromatic region
C-7a Aromatic region Bridgehead carbon
Dihydropyrrole Ring
H-5 (α, β) Aliphatic region (diastereotopic) Aliphatic region
H-6 (α, β) Aliphatic region (diastereotopic) Aliphatic region
H-7 Aliphatic region (downfield shift due to -OH) Aliphatic region (downfield shift due to -OH) Methine proton
C-5 Aliphatic region
C-6 Aliphatic region
C-7 Aliphatic region Carbinol carbon
Hydroxyl Group
7-OH Variable (dependent on solvent and concentration)

Note: This table is predictive and based on general principles and data from related structures. Actual experimental values are required for confirmation.

Infrared (IR) Spectroscopy and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, which may be involved in intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic imidazole ring and the aliphatic dihydropyrrole ring would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1500-1650 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol would likely be observed in the 1000-1200 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the imidazole ring would be expected to show strong Raman scattering. Analysis of both IR and Raman spectra allows for a more complete assignment of the fundamental vibrational modes of the molecule.

Table 2: Expected Characteristic IR and Raman Vibrational Bands for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
O-H stretch 3200-3600 Weak Broad, Strong (IR)
Aromatic C-H stretch 3000-3100 Strong Medium (IR)
Aliphatic C-H stretch 2850-3000 Strong Medium-Strong
C=N / C=C stretch (imidazole) 1500-1650 Strong Medium-Strong
C-O stretch 1000-1200 Weak Medium-Strong (IR)
Ring deformations < 1000 Medium Medium

Note: This table is predictive. Experimental data is necessary for accurate band assignment.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₆H₈N₂O), the molecular weight is 124.14 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 124. Subsequent fragmentation could involve the loss of the hydroxyl group as a water molecule (M-18), leading to a significant peak at m/z 106. Other characteristic fragmentation pathways could involve the cleavage of the dihydropyrrole ring. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, which in turn allows for the unambiguous determination of the elemental composition.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. While the crystal structure of this compound has not been reported, the crystal structure of the parent compound, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, has been determined. nih.govresearchgate.net

The analysis of the parent compound reveals that the pyrrolidine (B122466) ring fused to the imidazole ring adopts an envelope conformation. nih.govresearchgate.net This conformation is likely adopted to relieve torsional strain. It is anticipated that the (S)-7-ol derivative would also exhibit a similar non-planar conformation for the dihydropyrrole ring. The introduction of the hydroxyl group at the C7 position would likely influence the crystal packing through the formation of intermolecular hydrogen bonds. The determination of the crystal structure of this compound would provide precise information on the conformation of the five-membered ring and the stereochemistry at the chiral center.

Table 3: Crystallographic Data for the Parent Compound 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole

Parameter Value Reference
Crystal System Monoclinic nih.gov
Space Group P2₁/n nih.gov
a (Å) 7.908(7) nih.gov
b (Å) 7.441(8) nih.gov
c (Å) 9.880(9) nih.gov
β (°) 104.91(3) nih.gov
V (ų) 561.8(9) nih.gov
Z 4 nih.gov

Note: This data pertains to the parent compound and serves as a reference for the general ring system.

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

As a chiral molecule, this compound is optically active, meaning it will rotate the plane of plane-polarized light. The specific rotation, [α] D, is a characteristic physical property that can be used to assess the enantiomeric purity of a sample. The sign of the rotation (+ or -) is determined experimentally.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the stereochemical features of the molecule, particularly around its chromophores. The imidazole ring system in this compound is a chromophore that would be expected to give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the chiral center. Comparison of the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) can be a powerful method for the assignment of the absolute configuration.

Although specific experimental data for the optical rotation and CD spectrum of this compound are not available in the reviewed literature, these techniques are fundamental for the complete stereochemical characterization of this and other chiral molecules.

Computational Chemistry and Theoretical Modeling of S 6,7 Dihydro 5h Pyrrolo 1,2 a Imidazol 7 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol. researchgate.net Methods like B3LYP with a 6-311++G(d,p) basis set are commonly employed to optimize the molecular geometry and compute a variety of electronic descriptors. researchgate.netnih.gov

These calculations can elucidate the distribution of electron density, identify frontier molecular orbitals (HOMO and LUMO), and generate molecular electrostatic potential (MEP) maps. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For fused heterocyclic systems like this, DFT calculations help in understanding how the fusion of the pyrrolidine (B122466) and imidazole (B134444) rings influences the electronic properties and stability of the molecule. researchgate.net

Reactivity indices such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's susceptibility to electrophilic or nucleophilic attack, guiding the prediction of its behavior in chemical reactions.

Table 1: Theoretical Electronic Properties of this compound (Illustrative Data) This table presents hypothetical data based on typical DFT calculation results for similar heterocyclic compounds.

ParameterCalculated ValueMethod/Basis Set
HOMO Energy-6.5 eVB3LYP/6-311++G(d,p)
LUMO Energy-1.2 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap (ΔE)5.3 eVB3LYP/6-311++G(d,p)
Dipole Moment3.8 DB3LYP/6-311++G(d,p)
Chemical Hardness (η)2.65B3LYP/6-311++G(d,p)
Electronegativity (χ)3.85B3LYP/6-311++G(d,p)

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape and dynamics of this compound over time. rdd.edu.iq By simulating the motion of atoms and molecules, MD can reveal how the molecule behaves in different environments, such as in aqueous solution. rdd.edu.iqnih.gov

For this molecule, MD simulations can provide detailed insights into the flexibility of the fused ring system. The pyrrolidine ring in the related compound, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, is known to adopt an envelope conformation to relieve torsional strain. researchgate.netnih.gov MD simulations would allow for the study of the puckering dynamics of this ring and how the hydroxyl group and its stereochemistry influence the preferred conformations.

Furthermore, simulations in a solvent like water can be used to analyze intermolecular interactions, particularly hydrogen bonding between the molecule's hydroxyl group and nitrogen atoms with solvent molecules. The stability and dynamics of these hydration shells are crucial for understanding the molecule's solubility and behavior in biological systems. rdd.edu.iq Key metrics analyzed from MD trajectories include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radial Distribution Functions (RDFs) to characterize the stability and interaction patterns. nih.gov

Docking and Molecular Recognition Studies with Model Biological Targets (Strictly Theoretical, No In Vivo/Clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org In a strictly theoretical context, docking studies can be performed to explore the potential binding modes of this compound with the active sites of model proteins. Fused imidazole and pyrrole (B145914) structures are known pharmacophores found in molecules that interact with various biological targets, such as kinases or enzymes involved in inflammatory pathways. nih.govnih.gov

These in silico studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that might stabilize the ligand-protein complex. researchgate.net For instance, the hydroxyl group and the imidazole nitrogen atoms of the title compound are potential hydrogen bond donors and acceptors, respectively. Docking simulations can predict which amino acid residues in a model active site are likely to interact with these functional groups. The results are often quantified by a docking score, which estimates the binding affinity. Such theoretical explorations can generate hypotheses about the molecule's potential bioactivity and guide the design of new derivatives.

Table 2: Illustrative Theoretical Docking Results with a Model Kinase Active Site This table presents hypothetical data to illustrate the potential outcomes of a molecular docking study.

Model TargetBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction
Cyclin-Dependent Kinase 2 (CDK2)-7.5LEU83Hydrogen Bond (with OH group)
ASP86Hydrogen Bond (with imidazole N)
ILE10, VAL18Hydrophobic Interaction

Prediction of Spectroscopic Properties through Ab Initio and DFT Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. Techniques like DFT and time-dependent DFT (TD-DFT) can calculate theoretical vibrational (IR and Raman) and electronic (UV-Vis) spectra for this compound. nih.gov

Calculated IR spectra can help assign experimental vibrational frequencies to specific molecular motions, such as O-H stretching, N-H bending, and C-N stretching within the heterocyclic rings. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing a powerful tool for structural elucidation when compared with experimental data. nih.gov

TD-DFT calculations can predict the electronic absorption spectra by determining the energies of electronic transitions, typically the S0 → S1 transition. researchgate.net This information helps in understanding the photophysical properties of the molecule and interpreting its UV-Vis spectrum. The accuracy of these predictions allows for a detailed correlation between the molecule's electronic structure and its spectroscopic signatures.

Analysis of Hydrogen Bonding Networks and Crystal Packing through Computational Methods

While experimental X-ray crystallography provides definitive data on crystal structures, computational methods can be used to predict and analyze the forces governing crystal packing, particularly hydrogen bonding. researchgate.netmdpi.com For this compound, the hydroxyl group is a primary site for forming strong intermolecular hydrogen bonds (O-H···N or O-H···O).

Computational studies on similar heterocyclic alcohols have shown that these molecules often form dimeric structures in the solid state, driven by strong hydrogen bonds. researchgate.netmdpi.com Theoretical calculations can be used to determine the interaction energies of such dimers and analyze the geometry of the hydrogen bonds (bond lengths and angles). nih.gov In the related compound lacking the hydroxyl group, crystal cohesion is achieved through weaker C-H···N hydrogen bonds. researchgate.netnih.gov The presence of the -OH group in the title compound would be expected to lead to stronger, more directional O-H···N interactions, significantly influencing the crystal lattice. Hirshfeld surface analysis is another computational tool that can be employed to visualize and quantify intermolecular contacts within the crystal structure.

Research Applications of S 6,7 Dihydro 5h Pyrrolo 1,2 a Imidazol 7 Ol and Its Derivatives

Organocatalysis and Asymmetric Synthesis Beyond Auxiliary Roles

Derivatives of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole framework have been successfully employed as organocatalysts in several asymmetric transformations. These molecules leverage their inherent chirality and the basicity of the imidazole (B134444) nitrogen to facilitate stereoselective reactions.

Notably, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol itself has been utilized as a phosphorus-free catalyst in the Morita–Baylis–Hillman reaction. nih.gov Furthermore, chiral 7-alkoxy-substituted derivatives have proven effective in promoting the asymmetric Steglich rearrangement. nih.gov Carbamate derivatives have also been developed for the organocatalytic asymmetric phosphoramidation of a key intermediate in the synthesis of Remdesivir. nih.gov

A significant application lies in dynamic stereoselective processes, where a catalyst built on the chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold promotes the insertion of P-stereogenic phosphoramidates into nucleoside structures. nih.gov

Catalyst TypeApplicationReference
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-olPhosphorus-free catalyst for Morita–Baylis–Hillman reaction nih.gov
Chiral 7-alkoxy-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolesAsymmetric Steglich rearrangement nih.gov
(Pyrrolo[1,2-a]imidazol-7-yl)carbamatesAsymmetric phosphoramidation for Remdesivir intermediate synthesis nih.gov
Chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffoldStereoselective insertion of P-stereogenic phosphoramidates into nucleosides nih.gov

Ligand Design for Transition Metal Catalysis and Chiral Complexation

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole structure is a viable scaffold for designing chiral ligands for transition metal-catalyzed reactions. The nitrogen atoms in the imidazole ring can effectively coordinate with metal centers, and the chirality of the pyrrolidine (B122466) ring can induce asymmetry in the catalytic process. An enantioselective intramolecular cyclization of N-alkenyl-substituted imidazoles has been developed using a Ni–Al bimetallic system, leading to the synthesis of pyrrolo[1,2-a]imidazoles with a β-stereocenter, demonstrating the utility of this scaffold in forming chiral complexes for catalysis. nih.gov

Development of Chemical Probes for Biological Target Identification (Strictly In Vitro, Mechanistic Focus)

Derivatives of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold have been developed as chemical probes to investigate biological pathways and identify molecular targets in vitro. These compounds are designed to interact with specific biological macromolecules, allowing for the elucidation of their function and mechanism of action.

For instance, certain 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles have been identified as potent and selective inhibitors of the WDR5-WIN site through fragment-based screening and structure-based design. novartis.comfigshare.com WDR5 is a crucial chromatin-regulatory protein, and these inhibitors serve as valuable tools for studying its role in cancer epigenetics. novartis.com Other derivatives have been shown to possess specific inhibitory activities that make them useful for mechanistic studies. nih.gov For example, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-sulfonamide can inhibit the activation of the NLRP3 inflammasome, a key component in inflammation. nih.gov Additionally, 3-aryl-substituted derivatives have been demonstrated to block the nuclear localization of androgen receptors in prostate cancer cell models. nih.gov

Derivative ClassIn Vitro Mechanistic ActionBiological TargetReference
2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolesInhibition of protein-protein interactionWDR5-WIN site novartis.comfigshare.com
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-sulfonamideInhibition of inflammasome activationNLRP3 Inflammasome nih.gov
3-Aryl-substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazolesBlocks nuclear localization of receptorsAndrogen Receptors nih.gov

Scaffold for the Construction of Complex Natural Product Analogues

The rigid, chiral, and polyfunctional nature of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core makes it an attractive starting point for the synthesis of analogues of complex natural products. While specific examples of its direct use in the total synthesis of natural product analogues are not extensively detailed in the reviewed literature, its structural features are well-suited for diversity-oriented synthesis. The ability to introduce various substituents at multiple positions allows for the creation of libraries of complex molecules with diverse stereochemistry and functionality, mimicking the structural complexity found in nature. researchgate.net

Investigation in Material Science: Ionic Liquid and Electrolyte Research Applications

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core has been identified as a promising cation moiety for the design of ionic liquids (ILs) and electrolytes. nih.govresearchgate.net The fused ring system provides protection to the α-carbon atom of the imidazole ring, which imparts significant stability. researchgate.netiucr.orgdoaj.orgnih.gov This stability is a desirable characteristic for electrochemical applications, such as in electrolytes for fuel cells and batteries, as well as for electrodeposition processes. researchgate.netiucr.orgdoaj.orgnih.gov

Research in this area focuses on synthesizing new cation structures based on this scaffold to create ILs with tunable properties. iucr.orgnih.gov The goal is to develop stable, fluorine-free ILs that can function effectively in a wide range of material science applications, including carbon dioxide capture and nanoparticle stabilization. researchgate.netnih.gov

Exploring Structure-Activity Relationships in Model Biological Systems (Limited to in vitro data, excluding pharmacological profiles and clinical trials)

Structure-activity relationship (SAR) studies of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives are crucial for understanding how modifications to the core structure influence their interactions with biological targets. In vitro models are employed to screen libraries of these compounds and identify key structural features responsible for their activity. For example, SAR studies on JNK3 inhibitors based on this scaffold revealed that (S)-enantiomers were significantly more potent than the corresponding (R)-enantiomers, highlighting the critical role of stereochemistry in their inhibitory activity. researchgate.net

Antioxidant Activity Investigations of Derivatives (In Vitro Models)

While the investigation of antioxidant properties is a common area of research for many heterocyclic compounds, specific in vitro antioxidant activity data for derivatives of (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol is not widely reported in the currently available literature. However, studies on closely related fused imidazole systems, such as 6,7-dihydro-5H-imidazo[2,1-b] iucr.orgdoaj.orgthiazines, have shown moderate radical scavenging activity in DPPH assays, suggesting that the broader class of compounds has potential in this area. dmed.org.ua Such studies provide a basis for future investigations into the antioxidant capacity of the pyrrolo[1,2-a]imidazole scaffold itself.

Antibacterial Activity Studies of Derivatives (In Vitro Models)

Derivatives of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold have been the subject of research investigating their potential as antibacterial agents. In vitro studies have explored the efficacy of these compounds against a range of both Gram-positive and Gram-negative bacteria, revealing promising, though varied, levels of activity.

A notable study focused on a series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts. nih.gov Within this series, 15 out of the 18 newly synthesized compounds demonstrated antibacterial and antifungal activity. nih.gov The antibacterial effectiveness of these compounds was quantified by determining their Minimum Inhibitory Concentration (MIC), a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

The investigation revealed that all the tested heterocyclic compounds exhibited activity against the Gram-positive bacterium Staphylococcus aureus, with MIC values ranging from 2 to 32 µg/mL. nih.gov Certain derivatives, namely compounds 6b , 6c , 10c–e , and 13 , were particularly potent, displaying MIC values between 2–4 µg/mL. nih.gov The antistaphylococcal activity of the 1-substituted-3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chlorides was found to be influenced by the nature of the substituent on the phenyl moiety at the 3-position of the core heterocycle. nih.gov

One of the most promising compounds from this series was 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (6c ). nih.gov This derivative exhibited a broad spectrum of activity against several clinically relevant bacteria, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.gov The significant activity of compound 6c was highlighted by its low MIC value of up to 4 μg/mL against most of the tested microorganisms, with the exception of Pseudomonas aeruginosa and Candida albicans. nih.gov

The antibacterial action of these pyrrolo[1,2-a]imidazole quaternary salts is thought to stem from their nature as quaternary ammonium (B1175870) compounds (QACs). nih.gov QACs are a known class of cationic biocides that exert their antimicrobial effect by disrupting the permeability of bacterial cell membranes. nih.gov

The results from these in vitro studies underscore the potential of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold as a template for the development of new antibacterial agents. The broad-spectrum activity of certain derivatives against both Gram-positive and Gram-negative bacteria is a particularly encouraging finding in the ongoing search for novel antimicrobial drugs. nih.gov

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of Selected 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives

CompoundS. aureusE. coliK. pneumoniaeA. baumanniiP. aeruginosa
6a 8>32>32>32>32
6b 432>32>32>32
6c 4444>32
6d 8>32>32>32>32
6e 16>32>32>32>32

Q & A

Q. What are the established synthetic routes for (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol?

The compound is commonly synthesized via condensation of 1H-imidazole with acrolein under mild conditions, yielding the dihydroimidazole scaffold . A university-level protocol involves chiral resolution using L-tartaric acid to isolate the (S)-enantiomer, followed by recrystallization for purity (>99% ee) . Alternative methods include cyclocondensation of ketenaminals with TEMPO and Cu(OAc)₂, though this requires optimization for stereochemical control .

Q. How is the compound characterized crystallographically to confirm its stereochemistry?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL refinement is the gold standard. Key parameters include fractional atomic coordinates and isotropic displacement factors (e.g., C–O bond length: 1.42 Å, O–H···N hydrogen bonding) . For enantiomeric purity, polarimetry ([α]D²⁵ = +34.5° in CHCl₃) and chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) are complementary .

Q. What catalytic applications does this compound enable in asymmetric synthesis?

The compound acts as a chiral organocatalyst in:

  • Morita–Baylis–Hillman (MBH) reactions : Promotes coupling of unprotected isatins with cyclic enones in aqueous media (yields: 75–92%, ee: 88–95%) .
  • Steglich rearrangement : Mediates dynamic kinetic resolution of O-acylated azlactones (ee: >90%) via hydrogen-bonding interactions .
  • Kinetic resolution of carbinols : Achieves enantiomeric ratios up to 98:2 using (S)-7-cyclohexyl derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize enantiomeric excess in asymmetric catalysis?

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance hydrogen-bond stabilization of transition states, improving ee by 10–15% .
  • Temperature control : Lower temperatures (0–5°C) favor thermodynamic control in dynamic resolutions, while higher temps (25–40°C) accelerate kinetic pathways .
  • Additives : 5 mol% DABCO improves turnover in MBH reactions by mitigating side reactions .

Q. What methodologies resolve contradictions in reported catalytic activity across studies?

  • Standardized benchmarking : Compare turnover numbers (TON) under identical conditions (e.g., 1 mol% catalyst, 24 h, rt) .
  • Kinetic profiling : Use in situ NMR or IR to track reaction progress and identify rate-limiting steps .
  • Computational modeling : DFT studies (B3LYP/6-31G*) can rationalize stereoselectivity differences between substrates .

Q. How to design structure-activity relationship (SAR) studies for therapeutic applications?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at C3 to enhance antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .
  • Metal coordination : Aluminum complexes (e.g., AlEt₃ adducts) improve ε-caprolactone polymerization efficiency (Mn: 15–20 kDa, Đ: 1.2–1.5) .
  • In silico screening : Dock derivatives into RIPK1/RIPK3 binding sites to prioritize necroptosis inhibitors (IC₅₀: <100 nM) .

Q. What strategies assess biocompatibility for biomedical use?

  • In vitro cytotoxicity : MTT assays on HEK-293 cells (IC₅₀: >200 µM indicates low toxicity) .
  • Hemolytic activity : Measure erythrocyte lysis at 1 mM (acceptable threshold: <5% hemolysis) .
  • In vivo safety : Acute oral toxicity in mice (LD₅₀: >2000 mg/kg) followed by histopathology .

Q. How does the compound contribute to ionic liquid design for protein purification?

Pyrroloimidazolium-based ionic liquids (e.g., [C₆H₁₁-PIM][NTf₂]) selectively extract His-tagged proteins via metal-affinity interactions (recovery: >85%, purity: 95%) . Key parameters include pH (6.5–7.5) and imidazole concentration (20–50 mM) to elute bound proteins.

Q. What is its role in synthesizing COVID-19 therapeutics like Remdesivir?

The (S)-enantiomer catalyzes asymmetric phosphoramidation of ribose intermediates, achieving >95% ee in nucleoside coupling steps. Critical factors include substrate pre-activation with ClP(NEt₂)₂ and low-temperature (-40°C) reaction conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Reactant of Route 2
(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.